molecular formula C4H2BrIN2 B048921 5-Bromo-2-iodopyrimidine CAS No. 183438-24-6

5-Bromo-2-iodopyrimidine

Cat. No.: B048921
CAS No.: 183438-24-6
M. Wt: 284.88 g/mol
InChI Key: ZEZKXPQIDURFKA-UHFFFAOYSA-N
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Description

5-Bromo-2-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by the presence of both bromine and iodine atoms attached to the pyrimidine ring. This compound is notable for its utility as an intermediate in various chemical reactions, particularly in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodopyrimidine can be synthesized through the iodination of 5-bromo-2-chloropyrimidine. The reaction involves the use of hydroiodic acid and sodium iodide as reagents . The general reaction scheme is as follows: [ \text{5-Bromo-2-chloropyrimidine} + \text{Hydroiodic acid} + \text{Sodium iodide} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which makes it highly versatile in various chemical reactions. Its dual halogenation allows for selective reactivity and the formation of diverse substituted pyrimidine compounds .

Properties

IUPAC Name

5-bromo-2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZKXPQIDURFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426513
Record name 5-Bromo-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183438-24-6
Record name 5-Bromo-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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